
7-bromo-1H-indazol-6-amina
Descripción general
Descripción
7-bromo-1H-indazol-6-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-bromo-1H-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1H-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias
Los derivados de indazol, incluida la 7-bromo-1H-indazol-6-amina, se ha encontrado que poseen propiedades antiinflamatorias significativas . Por ejemplo, se sintetizaron tetra-hidro-2H-indazoles 2,3-disustituidos y se evaluó su potencial antiinflamatorio in vivo en dos modelos experimentales diferentes .
Aplicaciones antimicrobianas
Los derivados de indazol han mostrado una actividad moderada a alta contra cultivos de prueba de Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp. y Escherichia coli . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos.
Aplicaciones anticancerígenas
Se han estudiado la this compound y otros derivados de indazol por sus propiedades anticancerígenas . Los derivados de indazol han mostrado resultados prometedores en la inhibición del crecimiento de las células cancerosas .
Aplicaciones antiprotozoarias
Los derivados de indazol han demostrado actividad antiprotozoaria. Por ejemplo, McFarland et al. informaron de las actividades anticoccidiales de la 7-bromo-N-(2-imidazolidinilideno)-1H-indazol-6-amina y otros agonistas α2 adrenérgicos contra el patógeno Eimeria tenella .
Aplicaciones antihipertensivas
Se ha encontrado que los derivados de indazol poseen propiedades antihipertensivas . Esto sugiere que la this compound podría utilizarse potencialmente en el tratamiento de la hipertensión.
Aplicaciones para el tratamiento del VIH
La this compound es un fragmento heterocíclico que se utiliza en la síntesis de Lenacapavir, un potente inhibidor de la cápside para el tratamiento de infecciones por VIH-1 .
Mecanismo De Acción
Target of Action
The primary targets of 7-bromo-1H-indazol-6-amine are CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in the treatment of diseases such as cancer .
Mode of Action
7-bromo-1H-indazol-6-amine acts by inhibiting, regulating, and/or modulating these kinases . This interaction with its targets leads to changes in the cellular processes regulated by these kinases, which can have therapeutic effects in the treatment of diseases such as cancer .
Biochemical Pathways
The compound affects the biochemical pathways regulated by CHK1, CHK2, and h-sgk . The downstream effects of this interaction can include the inhibition of cell proliferation and the induction of cell death, which can be beneficial in the treatment of diseases such as cancer .
Result of Action
The molecular and cellular effects of 7-bromo-1H-indazol-6-amine’s action include the inhibition of the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage . This can result in a reduction in inflammation and pain, improving the quality of life for patients with OA .
Safety and Hazards
While specific safety and hazards information for 7-bromo-1H-indazol-6-amine is not available, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Análisis Bioquímico
Biochemical Properties
7-bromo-1H-indazol-6-amine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, 7-bromo-1H-indazol-6-amine interacts with proteins involved in cell signaling pathways, such as the Bcl2 family members and the p53/MDM2 pathway, which are critical for regulating apoptosis and cell cycle . These interactions highlight the compound’s potential as a therapeutic agent for inflammatory and cancer-related conditions.
Cellular Effects
The effects of 7-bromo-1H-indazol-6-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-bromo-1H-indazol-6-amine has been shown to induce apoptosis in cancer cells by inhibiting the Bcl2 family proteins and activating the p53/MDM2 pathway . This leads to cell cycle arrest and programmed cell death, making it a potential candidate for anticancer therapy. Additionally, the compound’s interaction with COX-2 suggests its role in reducing inflammation at the cellular level .
Molecular Mechanism
At the molecular level, 7-bromo-1H-indazol-6-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and proteins, to inhibit or activate their functions. For example, the compound’s inhibition of COX-2 involves binding to the enzyme’s active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Similarly, its interaction with the p53/MDM2 pathway involves binding to the MDM2 protein, leading to the stabilization and activation of the p53 tumor suppressor protein . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and effects of 7-bromo-1H-indazol-6-amine over time in laboratory settings are critical for its application in research and therapy. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 7-bromo-1H-indazol-6-amine in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of COX-2 activity and continuous induction of apoptosis in cancer cells . These findings suggest that the compound can maintain its biochemical activity over extended periods, making it suitable for long-term studies.
Dosage Effects in Animal Models
The effects of 7-bromo-1H-indazol-6-amine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects. Studies have shown that the compound’s anti-inflammatory and anticancer activities are dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
7-bromo-1H-indazol-6-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic reactions, such as oxidation and conjugation . These metabolic processes result in the formation of active metabolites that contribute to the compound’s biological activity. Additionally, 7-bromo-1H-indazol-6-amine may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 7-bromo-1H-indazol-6-amine within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects . The distribution of 7-bromo-1H-indazol-6-amine within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components . These factors determine the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 7-bromo-1H-indazol-6-amine is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria, endoplasmic reticulum, and nucleus, through targeting signals and post-translational modifications . For example, the compound’s interaction with the p53/MDM2 pathway occurs primarily in the nucleus, where it stabilizes and activates the p53 protein . Similarly, its inhibition of COX-2 takes place in the cytoplasm, where the enzyme is localized . Understanding the subcellular localization of 7-bromo-1H-indazol-6-amine provides insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
7-bromo-1H-indazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKYXCQIJAASSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598306 | |
| Record name | 7-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139502-26-4 | |
| Record name | 7-Bromo-1H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50598306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



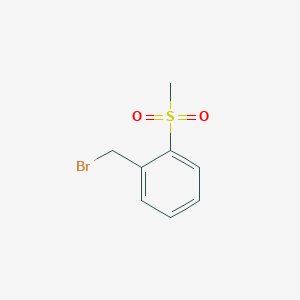
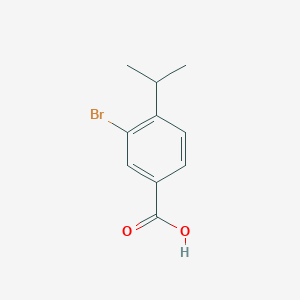
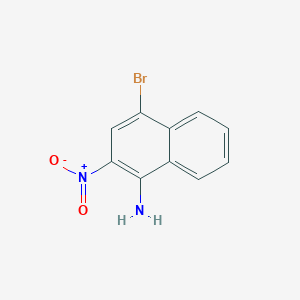
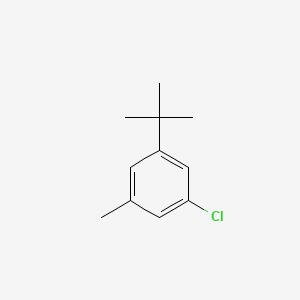

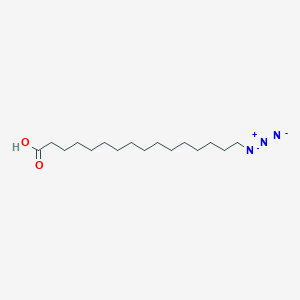

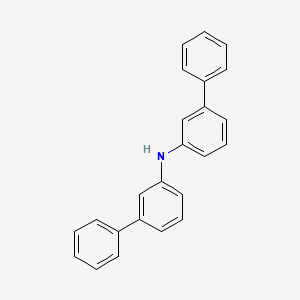
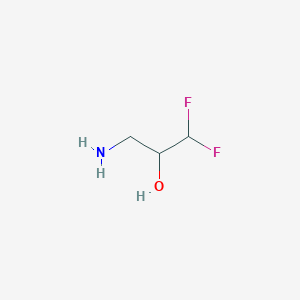
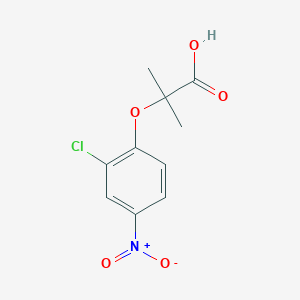
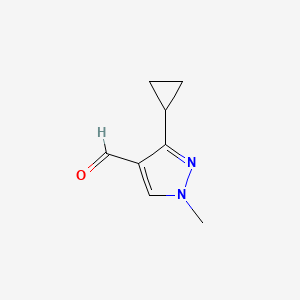
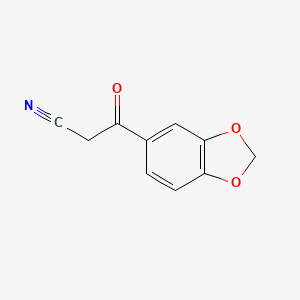
![2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1286545.png)
